molecular formula C14H21NO B7808741 4-[(2,3-Dimethylphenoxy)methyl]piperidine

4-[(2,3-Dimethylphenoxy)methyl]piperidine

Cat. No.: B7808741
M. Wt: 219.32 g/mol
InChI Key: LVIVHOUVZHMDJO-UHFFFAOYSA-N
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Description

4-[(2,3-Dimethylphenoxy)methyl]piperidine is an organic compound with the molecular formula C14H21NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a dimethylphenoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dimethylphenoxy)methyl]piperidine typically involves the reaction of 2,3-dimethylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are often employed. The reaction proceeds through nucleophilic substitution, where the phenoxide ion formed from 2,3-dimethylphenol attacks the piperidine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dimethylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated phenoxy groups.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,3-Dimethylphenoxy)methyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,3-Dimethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dimethylphenoxy)methyl]piperidine
  • 4-[(2,5-Dimethylphenoxy)methyl]piperidine

Comparison

4-[(2,3-Dimethylphenoxy)methyl]piperidine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural variation can influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its isomers, such as 4-[(2,4-Dimethylphenoxy)methyl]piperidine and 4-[(2,5-Dimethylphenoxy)methyl]piperidine, the 2,3-dimethyl substitution pattern may result in different steric and electronic effects, leading to distinct behavior in chemical reactions and biological systems.

Properties

IUPAC Name

4-[(2,3-dimethylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-4-3-5-14(12(11)2)16-10-13-6-8-15-9-7-13/h3-5,13,15H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIVHOUVZHMDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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